molecular formula C18H16BrN5O2 B11214506 5-(4-Bromophenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11214506
M. Wt: 414.3 g/mol
InChI Key: GJVYMKMEHSEJKR-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a tetrazole ring fused to a pyrimidine ring, with substituents at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves a multi-step process. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromobenzaldehyde with 2,3-dimethoxybenzylamine can form an intermediate Schiff base, which can then undergo cyclization with sodium azide to form the tetrazole ring. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-BROMOPHENYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE: Similar structure but lacks the dimethoxyphenyl group.

    5-(4-CHLOROPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE: Similar structure but with a chlorophenyl group instead of bromophenyl.

    5-(4-BROMOPHENYL)-7-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE: Similar structure but with different positions of the methoxy groups.

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromophenyl and dimethoxyphenyl groups can enhance its potential as a versatile building block and bioactive molecule.

Properties

Molecular Formula

C18H16BrN5O2

Molecular Weight

414.3 g/mol

IUPAC Name

5-(4-bromophenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16BrN5O2/c1-25-16-5-3-4-13(17(16)26-2)15-10-14(11-6-8-12(19)9-7-11)20-18-21-22-23-24(15)18/h3-10,15H,1-2H3,(H,20,21,23)

InChI Key

GJVYMKMEHSEJKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Br

Origin of Product

United States

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